molecular formula C11H16ClF2N5 B12216631 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12216631
M. Wt: 291.73 g/mol
InChI Key: MIKZZTDANCZTQM-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride is a compound that has garnered significant interest in the fields of chemistry and medicinal research. This compound features a pyrazole ring, which is known for its versatility and wide range of applications in various scientific domains. The presence of difluoromethyl and ethyl groups further enhances its chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(difluoromethyl)pyrazole with an appropriate alkylating agent to introduce the ethyl and methyl groups. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride stands out due to its unique combination of difluoromethyl and ethyl groups, which confer enhanced chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-3-17-7-8(2)10(16-17)14-6-9-4-5-15-18(9)11(12)13;/h4-5,7,11H,3,6H2,1-2H3,(H,14,16);1H

InChI Key

MIKZZTDANCZTQM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=NN2C(F)F)C.Cl

Origin of Product

United States

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